molecular formula C21H21N3O3S B6059998 4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one

4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one

Cat. No.: B6059998
M. Wt: 395.5 g/mol
InChI Key: SHHFSALXSCPONB-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydroisoquinoline Sulfonyl Intermediate: This step involves the reaction of isoquinoline with sulfonyl chloride under basic conditions to form the dihydroisoquinoline sulfonyl intermediate.

    Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

    Cyclization: The benzylated intermediate undergoes cyclization with a suitable reagent to form the pyridazinone core, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The dihydroisoquinoline sulfonyl group may interact with enzymes or receptors, modulating their activity. The pyridazinone core could also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a dihydroisoquinoline sulfonyl group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

5-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methyl]-3-methyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15-12-19(21(25)23-22-15)13-16-6-8-20(9-7-16)28(26,27)24-11-10-17-4-2-3-5-18(17)14-24/h2-9,12H,10-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHFSALXSCPONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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